molecular formula C19H17N3O5S B4227679 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide

Cat. No.: B4227679
M. Wt: 399.4 g/mol
InChI Key: DDJXVFIVYAUCLA-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide is a complex organic compound that features a pyrrolidinyl ring, a nitrophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrrolidinyl ring with a thiol compound under appropriate conditions.

    Amide Bond Formation: The final step involves coupling the thioether intermediate with 4-nitrophenylpropanoic acid to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-methylphenyl)propanamide
  • 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-chlorophenyl)propanamide
  • 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(4-fluorophenyl)propanamide

Uniqueness

The uniqueness of 3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a pyrrolidinyl ring allows for unique interactions and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c23-17(20-13-6-8-15(9-7-13)22(26)27)10-11-28-16-12-18(24)21(19(16)25)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXVFIVYAUCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(4-nitrophenyl)propanamide
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